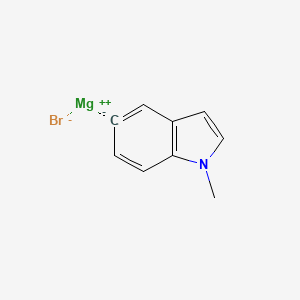
Magnesium;1-methyl-5H-indol-5-ide;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1-methyl-5H-indol-5-ide;bromide is a compound that combines magnesium, a metal known for its reactivity, with an indole derivative Indole derivatives are significant in various biological and chemical processes due to their unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;1-methyl-5H-indol-5-ide;bromide typically involves the reaction of 1-methyl-5H-indole with magnesium bromide. This reaction can be carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction is usually performed in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the magnesium bromide .
Industrial Production Methods
On an industrial scale, the production of this compound would involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be carefully monitored and controlled to maintain the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-methyl-5H-indol-5-ide;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the indole derivative.
Reduction: It can be reduced to form more stable magnesium complexes.
Substitution: The bromide ion can be substituted with other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can yield various substituted indole derivatives .
Scientific Research Applications
Magnesium;1-methyl-5H-indol-5-ide;bromide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Magnesium;1-methyl-5H-indol-5-ide;bromide involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the magnesium ion can participate in catalytic processes. The compound’s effects are mediated through pathways involving protein kinases and other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
- Magnesium;1-methyl-5H-indol-5-ide;chloride
- Magnesium;1-methyl-5H-indol-5-ide;iodide
- Magnesium;1-methyl-5H-indol-5-ide;fluoride
Uniqueness
Magnesium;1-methyl-5H-indol-5-ide;bromide is unique due to its specific reactivity and the properties imparted by the bromide ion. Compared to its chloride, iodide, and fluoride counterparts, the bromide derivative often exhibits different reactivity patterns and stability, making it suitable for specific applications in synthetic and medicinal chemistry .
Properties
IUPAC Name |
magnesium;1-methyl-5H-indol-5-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N.BrH.Mg/c1-10-7-6-8-4-2-3-5-9(8)10;;/h3-7H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALXVACFRRNZLS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C[C-]=C2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














